molecular formula C28H35N3O6 B14060740 Diethyl 5,5'-{[4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methylene}bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) CAS No. 10118-54-4

Diethyl 5,5'-{[4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methylene}bis(2,4-dimethyl-1H-pyrrole-3-carboxylate)

Cat. No.: B14060740
CAS No.: 10118-54-4
M. Wt: 509.6 g/mol
InChI Key: XCJYCVPCODWPOZ-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylic acid, 5-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl][4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methyl]-2,4-dimethyl-, ethyl ester (9CI) is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl][4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methyl]-2,4-dimethyl-, ethyl ester involves several steps, typically starting with the preparation of the pyrrole ring. The synthetic route may include the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Substituents: The ethoxycarbonyl and dimethyl groups are introduced through various substitution reactions, often involving reagents like ethyl chloroformate and methyl iodide.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.

Industrial production methods may involve optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1H-Pyrrole-3-carboxylic acid, 5-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl][4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methyl]-2,4-dimethyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions, using agents like lithium aluminum hydride, can convert the ester groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of new substituents. Common reagents include halogens and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrrole-3-carboxylic acid, 5-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl][4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methyl]-2,4-dimethyl-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl][4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methyl]-2,4-dimethyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrole-3-carboxylic acid, 5-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl][4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methyl]-2,4-dimethyl-, ethyl ester include other pyrrole derivatives with varying substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. Examples include:

The uniqueness of the compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

10118-54-4

Molecular Formula

C28H35N3O6

Molecular Weight

509.6 g/mol

IUPAC Name

ethyl 5-[bis(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate

InChI

InChI=1S/C28H35N3O6/c1-10-35-26(32)19-13(4)23(29-16(19)7)22(24-14(5)20(17(8)30-24)27(33)36-11-2)25-15(6)21(18(9)31-25)28(34)37-12-3/h29-30H,10-12H2,1-9H3

InChI Key

XCJYCVPCODWPOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C2=C(C(=C(N2)C)C(=O)OCC)C)C3=C(C(=C(N3)C)C(=O)OCC)C)N=C1C)C

Origin of Product

United States

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